molecular formula C13H13BrN2O3 B4570866 2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B4570866
M. Wt: 325.16 g/mol
InChI Key: KBKREDUKLZBHNU-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C13H13BrN2O3 and its molecular weight is 325.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-bromophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is 324.01095 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromophenol Derivatives and Their Potential Applications

  • Natural Source Derivatives : Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides has contributed to the understanding of these compounds' structural diversity. Although these specific derivatives showed inactivity against several human cancer cell lines and microorganisms, the study underlines the importance of natural sources in discovering structurally unique bromophenols, which could have novel applications in scientific research (Zhao et al., 2004).

  • Photodynamic Therapy Application : A study on new zinc phthalocyanine derivatives substituted with bromo and methoxy groups has highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Synthetic Methodology Development : The development of synthetic methodologies involving bromophenol derivatives can lead to the efficient creation of complex molecules. For example, a selective ring-opening [3 + 2] cyclization reaction of benzo[d]isoxazoles with 2-bromo-propanamides has provided rapid access to highly functionalized 2-hydroxyaryl-oxazolines, showcasing the utility of bromophenol derivatives in synthetic organic chemistry (He, Pi, Wu, & Cui, 2020).

  • Environmental and Biodegradation Studies : The anaerobic biodegradability of bromoxynil (a bromophenol derivative) under various conditions illustrates the environmental fate of such compounds. These findings are important for understanding how bromophenols and their derivatives behave in different environmental settings, which can inform pollution control and remediation efforts (Knight, Berman, & Häggblom, 2003).

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-8-7-12(16-19-8)15-13(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKREDUKLZBHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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2-(2-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.